2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
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Overview
Description
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound belonging to the class of triazoles, which are heterocyclic aromatic organic compounds containing three nitrogen atoms in a five-membered ring
Mechanism of Action
Target of action
The compound “2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride” belongs to the class of triazoles. Triazoles and their derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of action
The mode of action of triazoles generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. For example, some triazole derivatives have been found to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. As an example, triazole-pyrimidine hybrids have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, triazole-pyrimidine hybrids have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Core: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of Ethyl and Methyl Groups: Ethyl and methyl groups are introduced through subsequent substitution reactions.
Amination: The ethanamine moiety is introduced by reacting the triazole core with an appropriate amine source.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.
Substitution: Substitution reactions can replace hydrogen atoms or other substituents on the triazole ring with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Substitution reactions often use nucleophiles such as alkyl halides, alcohols, or amines under various conditions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amine derivatives, including secondary and tertiary amines.
Substitution Products: Various substituted triazoles with different functional groups.
Scientific Research Applications
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Medicine: It has shown potential as an antibacterial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is compared with other similar compounds, such as:
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)ethanol: This compound differs by having a hydroxyl group instead of an amine group.
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)acetic acid: This compound has a carboxylic acid group instead of an amine group.
2-(5-Ethyl-4-methyl-1,2,4-triazol-3-yl)thiol: This compound contains a thiol group instead of an amine group.
The uniqueness of this compound lies in its amine functionality, which imparts different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-ethyl-4-methyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-6-9-10-7(4-5-8)11(6)2;;/h3-5,8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRWLDHBMJCXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2378506-48-8 |
Source
|
Record name | 2-(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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